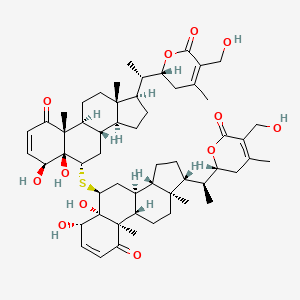
Ashwagandhanolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ashwagandhanolide is a natural product found in Withania somnifera with data available.
科学研究应用
Anticancer Potential
Molecular Targeting in Breast Cancer
Recent studies have highlighted the anticancer properties of Ashwagandhanolide, particularly in breast cancer. Molecular docking and dynamics simulations have shown that this compound can inhibit key proteins involved in breast cancer progression, including estrogen receptor alpha (ERα) and topoisomerase II alpha (TOP2A). These interactions suggest that this compound may serve as a promising candidate for breast cancer treatment .
Table 1: Molecular Targets of this compound in Breast Cancer
| Target Protein | Role in Cancer | Inhibition by this compound |
|---|---|---|
| Estrogen Receptor Alpha (ERα) | Promotes tumor growth | Yes |
| 17-beta-hydroxysteroid-dehydrogenase type 1 (17β-HSD1) | Involved in estrogen metabolism | Yes |
| Topoisomerase II Alpha (TOP2A) | DNA replication and repair | Yes |
| p73 Tetramerization Domain | Regulates apoptosis and cell cycle | Yes |
Neuroprotective Effects
Mechanisms Against Neurodegenerative Diseases
This compound exhibits neuroprotective properties that may benefit conditions such as Alzheimer's disease and Parkinson's disease. Studies indicate that it can reduce amyloid beta aggregation, a hallmark of Alzheimer's pathology. In animal models, administration of this compound has resulted in improved cognitive function and reduced neuroinflammation .
Case Study: Alzheimer’s Disease Model
In a study involving transgenic mice, administration of Withania somnifera extract containing withanolides demonstrated a significant increase in the levels of low-density lipoprotein receptor-related protein 1 (LRP1), which is crucial for reducing amyloid beta levels and improving cognitive deficits associated with Alzheimer's disease .
Anti-inflammatory Properties
Regulation of Inflammatory Markers
This compound has shown promise in regulating inflammation-related pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Preclinical studies have demonstrated its efficacy in reducing neuroinflammation induced by lipopolysaccharides, suggesting potential applications in treating various inflammatory conditions .
Table 2: Inflammatory Markers Affected by this compound
| Inflammatory Marker | Effect of this compound |
|---|---|
| TNF-α | Reduced production |
| IL-1β | Inhibited expression |
| IL-6 | Decreased levels |
Pharmacokinetics and Safety Profile
Absorption and Distribution
The pharmacokinetic profile of this compound indicates moderate intestinal permeability and good absorption characteristics. However, it shows limited ability to cross the blood-brain barrier, which may affect its neuroprotective efficacy when administered systemically .
Safety Assessment
Safety assessments reveal that this compound does not exhibit mutagenicity or hepatotoxicity, making it a viable candidate for further clinical investigations. However, comprehensive in vitro and in vivo studies are necessary to confirm its safety and efficacy before clinical trials can be initiated .
属性
分子式 |
C56H78O12S |
|---|---|
分子量 |
975.3 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-[[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-4,5-dihydroxy-17-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-6-yl]sulfanyl]-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C56H78O12S/c1-27-21-41(67-49(63)33(27)25-57)29(3)35-9-11-37-31-23-47(55(65)45(61)15-13-43(59)53(55,7)39(31)17-19-51(35,37)5)69-48-24-32-38-12-10-36(30(4)42-22-28(2)34(26-58)50(64)68-42)52(38,6)20-18-40(32)54(8)44(60)14-16-46(62)56(48,54)66/h13-16,29-32,35-42,45-48,57-58,61-62,65-66H,9-12,17-26H2,1-8H3/t29-,30-,31-,32-,35+,36+,37-,38-,39-,40-,41+,42+,45-,46-,47-,48-,51+,52+,53-,54-,55+,56+/m0/s1 |
InChI 键 |
OCURLCGFNKYNMO-DHHZIUIOSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)S[C@H]6C[C@H]7[C@@H]8CC[C@@H]([C@]8(CC[C@@H]7[C@@]9([C@]6([C@H](C=CC9=O)O)O)C)C)[C@H](C)[C@H]1CC(=C(C(=O)O1)CO)C)C)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)SC6CC7C8CCC(C8(CCC7C9(C6(C(C=CC9=O)O)O)C)C)C(C)C1CC(=C(C(=O)O1)CO)C)C)CO |
同义词 |
ashwagandhanolide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















